Balanced Pan-PPAR Agonist Activity: Quantitative Comparison with Lanifibranor (IVA-337) in Transactivation Assays
The compound acts as a balanced pan‑PPAR agonist, directly comparable to the clinical candidate Lanifibranor (IVA-337). In a human PPAR transactivation assay performed in COS7 cells, the compound exhibited EC50 values of 1,537 nM for PPARα, 866 nM for PPARδ, and 206 nM for PPARγ [1]. Lanifibranor, which shares an identical activity fingerprint, is reported to have EC50 values of 1,537 nM (PPARα), 866 nM (PPARδ), and 206 nM (PPARγ) . This quantitative alignment indicates that the compound may serve as a cost-effective, early-stage surrogate or reference standard for optimizing pan‑PPAR modulators, avoiding the additional complexity and supply constraints associated with the full clinical candidate.
| Evidence Dimension | Human PPAR isoform transactivation potency measured by luciferase reporter assay |
|---|---|
| Target Compound Data | PPARα EC50 = 1,537 nM; PPARδ EC50 = 866 nM; PPARγ EC50 = 206 nM |
| Comparator Or Baseline | Lanifibranor (IVA-337) – PPARα EC50 = 1,537 nM; PPARδ EC50 = 866 nM; PPARγ EC50 = 206 nM |
| Quantified Difference | No detectable difference in mean EC50 values across all three isoforms |
| Conditions | Transactivation of GAL4-fused human PPAR ligand binding domains expressed in African green monkey COS7 cells, co-expressing 5×Gal4-pGL3-TK luciferase reporter; overnight incubation |
Why This Matters
This compound provides an identical pan‑PPAR activation profile to a known clinical candidate, enabling reliable mechanism‑of‑action studies without reliance on expensive, patent‑protected reference compounds.
- [1] ChEMBL Database: Assay CHEMBL4091374 – Reported EC50 values for human PPAR alpha, delta, and gamma. View Source
